molecular formula C9H17NO2 B128232 Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate CAS No. 74892-82-3

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate

Cat. No. B128232
CAS RN: 74892-82-3
M. Wt: 171.24 g/mol
InChI Key: GHBNOCBWSUHAAA-HTQZYQBOSA-N
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Description

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate is a compound of interest in the field of organic chemistry due to its potential as an intermediate in the synthesis of various pharmaceuticals. The compound features a piperidine ring, a common structural motif in many bioactive molecules, and its stereochemistry is specified as (2R,4R), indicating the configuration of its chiral centers.

Synthesis Analysis

The synthesis of ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate has been optimized from starting materials such as (S)-1-phenylethanamine and ethyl 2-oxoacetate. The process involves the formation of ethyl [(S)-1-phenylethylimino]acetate, followed by cyclization with isoprene, asymmetric hydrogenation, and deprotection steps. This optimized synthesis has significantly improved the overall yield from 17.0% to 47.6%, which is a substantial enhancement in terms of production efficiency and cost reduction .

Molecular Structure Analysis

The molecular structure of related piperidine compounds has been extensively studied using various spectroscopic methods and quantum chemical calculations. For instance, the crystal structure of a similar compound, (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, was determined using X-ray diffraction, revealing a flat boat conformation of the piperidine ring and the presence of intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions. For example, the Rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene leads to a novel carbonylation at a C–H bond in the piperazine ring, which is a regioselective process . This type of reaction showcases the reactivity of piperidine rings and their potential for functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be deduced from experimental data and computational studies. For instance, the vibrational analysis of a dimer formed by ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicates the presence of intermolecular hydrogen bonding, which contributes to the stability of the dimer in the solid state . Additionally, the synthesis and crystal structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate reveal that the molecules form H-bonded dimers, which are further stabilized by C-H...π and C-H...O interactions .

Scientific Research Applications

Application in Medicinal Chemistry

“Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate” is used in the synthesis of the antithrombotic drug argatroban .

Method of Application

The compound is synthesized through a diastereoselective process involving a Mandyphos/rhodium complex-catalyzed hydrogenation . The hydrogenation is performed at room temperature and at an atmospheric pressure for 48 hours .

Results and Outcomes

The successful synthesis of this compound provides a key intermediate for the production of argatroban, a synthetic antithrombotic. Argatroban is a dipeptide between the nonproteogenic (2R,4R)-4-methyl-2-piperidine carboxylic acid and L-arginine, in turn bonded to a methyltetrahydroquinoline sulfonyl group .

Application in Organic Chemistry

“Ethyl (2R,4R)-1-BOC-4-methylpyrrolidine-2-carboxylate” is a compound that can be synthesized from “Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate”. It is used in organic chemistry for various synthesis processes .

Method of Application

The compound is synthesized and stored at room temperature. It is a colorless to yellow liquid .

Results and Outcomes

The successful synthesis of this compound provides a key intermediate for various organic synthesis processes .

Application in Chemical Structure Analysis

“Ethyl (2R,4R)-2,4-dimethyloctanoate” is another compound that can be synthesized from “Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate”. It is used in the field of chemical structure analysis .

Method of Application

The compound is synthesized and its structure is analyzed using various techniques such as InChI and SMILES String .

Results and Outcomes

The successful synthesis and structure analysis of this compound provides valuable information about its chemical properties and potential applications .

Application in Chemical Synthesis

“Ethyl (2R,4R)-1-BOC-4-METHYLPYRROLIDINE-2-CARBOXYLATE” is a compound that can be synthesized from “Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate”. It is used in chemical synthesis for various processes .

Method of Application

The compound is synthesized and stored at room temperature. It is a colorless to yellow liquid .

Results and Outcomes

The successful synthesis of this compound provides a key intermediate for various chemical synthesis processes .

Application in Chemical Structure Analysis

“Ethyl (2R,4R)-2,4-dimethyloctanoate” is another compound that can be synthesized from “Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate”. It is used in the field of chemical structure analysis .

Method of Application

The compound is synthesized and its structure is analyzed using various techniques such as InChI and SMILES String .

Results and Outcomes

The successful synthesis and structure analysis of this compound provides valuable information about its chemical properties and potential applications .

Application in Medicinal Chemistry

“Ethyl (2R,4R)-4-methyl-1-{N 2 -[(3-methylquinolin-8-yl)sulfonyl]-N 5 -(N-nitrocarbamimidoyl)-L-ornithyl}piperidine-2-carboxylate” is a compound that can be synthesized from “Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate”. It is used in medicinal chemistry for various synthesis processes .

Method of Application

The compound is synthesized and stored at room temperature. It is a colorless to yellow liquid .

Results and Outcomes

The successful synthesis of this compound provides a key intermediate for various medicinal chemistry processes .

properties

IUPAC Name

ethyl (2R,4R)-4-methylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBNOCBWSUHAAA-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H](CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246524
Record name Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate

CAS RN

74892-82-3
Record name Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74892-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 13 g (0.072 mole) of 4-methyl-2-piperidinecarboxylic acid hydrochloride and 50 ml of thionyl chloride in 300 ml of ethanol was refluxed for 4 hours. At the end of this period, the solvent was evaporated under reduced pressure, and the residue was extracted with a solution of chloroform and saturated potassium carbonate solution. The chloroform layer was dried over anhydrous sodium sulfate and then chloroform was evaporated. Distillation of the residue gave 7.4 g (60%) of ethyl 4-methyl-2-piperidinecarboxylate, B.P. 76°-77° C/3 mmHg.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

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